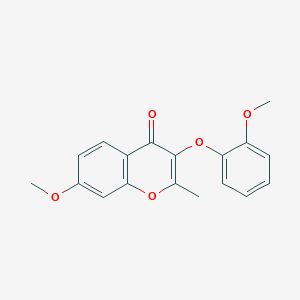

7-methoxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-methoxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one is a synthetic compound belonging to the chromone family. Chromones are oxygenated heterocyclic compounds with a benzo-annelated γ-pyrone ring. This particular compound is known for its diverse pharmacological activities, including antimicrobial, antitumor, cytotoxic, antioxidant, anti-inflammatory, and anti-diabetic properties .

Vorbereitungsmethoden

The synthesis of 7-methoxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one involves several steps. One common method includes the reaction of 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one with hydroxylamine hydrochloride in ethylene glycol to form oxazoloquinolones . Another method involves the reaction of anthranilic acid derivatives . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.

Analyse Chemischer Reaktionen

7-methoxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium cyanoborohydride for reductive amination and methanol as a solvent . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted chromone derivatives with enhanced biological activities.

Wissenschaftliche Forschungsanwendungen

This compound has been extensively studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown promise as an antimicrobial, antitumor, and anti-inflammatory agent . Its antioxidant properties make it a potential candidate for treating oxidative stress-related diseases. Additionally, it has been investigated for its anti-diabetic effects, particularly as an α-glucosidase inhibitor .

Wirkmechanismus

The mechanism of action of 7-methoxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, it inhibits the α-glucosidase enzyme, which plays a crucial role in carbohydrate metabolism . This inhibition helps in reducing blood glucose levels, making it a potential therapeutic agent for diabetes. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 7-methoxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one include other chromone derivatives such as 7-methoxy-2-(2-methoxyphenyl)-1-benzopyran-4-one and 3,7-dimethoxy-2-phenyl-1-benzopyran-4-one . These compounds share similar structural features and pharmacological activities but differ in their specific substituents and biological effects. The unique combination of methoxy and phenoxy groups in this compound contributes to its distinct pharmacological profile and enhanced biological activities.

Biologische Aktivität

7-Methoxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one, also known by its CAS number 858759-86-1, is a synthetic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₈H₁₆O₅

- Molecular Weight : 312.316 g/mol

This compound features a chromone backbone with methoxy groups that may influence its biological activity.

Antioxidant Activity

Several studies have indicated that coumarin derivatives exhibit significant antioxidant properties. The presence of methoxy groups in the structure enhances the electron-donating ability, which is crucial for scavenging free radicals. For instance, research demonstrates that similar compounds have shown IC50 values ranging from 5 to 20 µM in various assays assessing their ability to neutralize reactive oxygen species (ROS) .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. A study involving human neutrophils indicated that derivatives similar to this compound can inhibit the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial in mediating inflammatory responses. This inhibition leads to reduced production of superoxide anions and other inflammatory markers .

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) inhibition is vital in the treatment of neurodegenerative diseases like Alzheimer's. Compounds with a coumarin core have shown promising AChE inhibitory activity. Although specific data on this compound's IC50 value for AChE inhibition is not yet available, related studies indicate that similar structures can achieve IC50 values as low as 0.04 µM .

Case Studies and Research Findings

- Study on Neutrophil Activation :

- Acetylcholinesterase Inhibition Study :

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

7-methoxy-3-(2-methoxyphenoxy)-2-methylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-11-18(23-15-7-5-4-6-14(15)21-3)17(19)13-9-8-12(20-2)10-16(13)22-11/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOOFCGWMRWYGBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.